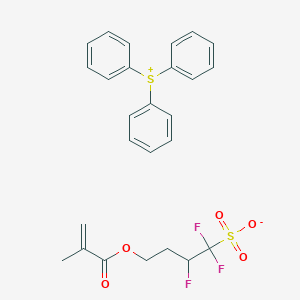

Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula of TPTS is C26H25F3O5S2 . The InChI key is CUSRRKBQUSUFTJ-UHFFFAOYSA-M . The canonical SMILES representation is CC(=C)C(=O)OCCC(C(F)(F)S(=O)(=O)[O-])F.C1=CC=C(C=C1)S+C3=CC=CC=C3 .Physical and Chemical Properties Analysis

TPTS has a molecular weight of 538.6 g/mol . It is a relatively stable yellow to orange powder, which is soluble in organic solvents such as methanol and acetonitrile. The compound is easily oxidized in air and light, which can cause loss of activity as a photoinitiator.Wissenschaftliche Forschungsanwendungen

Photolysis and Rearrangement

Triphenylsulfonium salts undergo photolysis, leading to the production of phenylthiobiphenyls and diphenyl sulfide through a proposed mechanism from singlet excited states (Dektar & Hacker, 1990).

Photoacid Generators

These compounds are effective as photoacid generators (PAGs) in environmental applications. They exhibit good solubility in polar solvents and have been applied in lithography due to their excellent thermal stability (Yi et al., 2009).

Ionic Conductivity Enhancement

Triphenylsulfonium salts are used to enhance ionic conductivity in new anionic “polymeric ionic liquids” (PILs), demonstrating a significant increase in conductivity compared to unmodified analogs (Shaplov et al., 2011).

Selective Enrichment and Analysis

They serve as bifunctional agents for the selective enrichment of perfluoroalkyl sulfonates and direct detection in MALDI-TOF-MS analysis (Cao et al., 2011).

Antimicrobial Properties

Novel N-sulfonates containing triphenylsulfonium groups exhibit antimicrobial activity, showing potential as bioactive agents (Fadda et al., 2016).

Solvent-Catalyst Applications

These salts are used in Brønsted acidic ionic liquids, acting as efficient solvent/catalysts in organic reactions like Fischer esterification (Cole et al., 2002).

Photopolymerization

They initiate the photopolymerization of styrene and methyl methacrylate, indicating a radical mechanism in the process (Kondo et al., 1983).

Optoelectronic Enhancements

Triphenylsulfonium salts modify the performance of polymer light-emitting devices, impacting charge injection, transport, and emission profiles (Georgiadou et al., 2013).

Fuel Cell Applications

They are used in the preparation of sulfonated poly(ether sulfone)s for fuel cell applications, enhancing proton conduction and thermal stability (Matsumoto et al., 2009).

UV Resist Catalysis

The addition of triphenylsulfonium salts to certain polymers enables their use as UV resists by catalyzing main chain scission (Loong & Chang, 1991).

Wirkmechanismus

TPTS combines a sulfonium salt with a methacrylate ester and trifluorobutane sulfonate, providing a structure capable of initiating free radical polymerization under the influence of light.

Biochemische Analyse

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate change over time. The compound’s stability and degradation are influenced by factors such as light exposure and temperature . Over time, the release of acid and the initiation of polymerization reactions can lead to long-term changes in cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in significant alterations in cellular metabolism and gene expression.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it can exert its biochemical effects. For example, the release of acid in certain organelles can lead to localized changes in pH, affecting enzyme activity and metabolic processes within those compartments.

Eigenschaften

IUPAC Name |

1,1,2-trifluoro-4-(2-methylprop-2-enoyloxy)butane-1-sulfonate;triphenylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.C8H11F3O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2)7(12)16-4-3-6(9)8(10,11)17(13,14)15/h1-15H;6H,1,3-4H2,2H3,(H,13,14,15)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSRRKBQUSUFTJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC(C(F)(F)S(=O)(=O)[O-])F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674039 | |

| Record name | Triphenylsulfanium 1,1,2-trifluoro-4-[(2-methylacryloyl)oxy]butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960012-02-6 | |

| Record name | Triphenylsulfanium 1,1,2-trifluoro-4-[(2-methylacryloyl)oxy]butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B1393288.png)

![Methyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1393300.png)